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molecular formula C10H14N2O2 B8573517 N-isopropyl-2-methoxy-isonicotinamide

N-isopropyl-2-methoxy-isonicotinamide

Cat. No. B8573517
M. Wt: 194.23 g/mol
InChI Key: BBUBRLUTGWYNJO-UHFFFAOYSA-N
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Patent
US07705155B2

Procedure details

To a stirred solution of 19.44 g 2-chloro-N-isopropyl-isonicotinamide (97.86 mmol) as obtainable from example 12, in 165 mL methanol were added 27.82 g NaOMe (489.3 mmol, 5.0 eq) in four equal portions over 60 min. The solution was then heated to 80° C. and the reaction was monitored by HPLC. After 23 h (<2% area starting material 2-chloro-N-isopropyl-isonicotinamide), the mixture was cooled to room temperature and quenched by addition of 200 mL saturated aqueous NH4Cl. The product was extracted three times with 150 mL, in total 450 mL dichloromethane. The combined organic phases were dried over 40 g Na2SO4 (30 min) and filtered. The filter cake was washed with 80 mL dichloromethane. After removal of solvent in a rotary evaporator (40° C., 22 mbar), the crude product (15.856 g, 83% w/w, HPLC purity 93.7% area) was obtained as a white solid.
Quantity
19.44 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
27.82 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][N:13]=1)[C:5]([NH:7][CH:8]([CH3:10])[CH3:9])=[O:6].[CH3:14][O-:15].[Na+]>CO>[CH:8]([NH:7][C:5](=[O:6])[C:4]1[CH:11]=[CH:12][N:13]=[C:2]([O:15][CH3:14])[CH:3]=1)([CH3:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
19.44 g
Type
reactant
Smiles
ClC=1C=C(C(=O)NC(C)C)C=CN1
Name
NaOMe
Quantity
27.82 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
165 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)NC(C)C)C=CN1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by addition of 200 mL saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The product was extracted three times with 150 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over 40 g Na2SO4 (30 min)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with 80 mL dichloromethane
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator (40° C., 22 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(C1=CC(=NC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.856 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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